Hexcarbacholine

Description

Historical Perspectives on Choline (B1196258) Esters in Pharmacological Research

The study of cholinergic signaling possesses a rich history, fundamentally shaped by the discovery and characterization of acetylcholine (B1216132) (ACh) by Otto Loewi and Sir Henry Dale in the early 20th century. Their seminal work established ACh as a critical neurotransmitter mediating parasympathetic nerve effects and neuromuscular transmission nih.govaspet.orgresearchgate.net. Dale's early comparative studies involved examining the actions of various choline esters against substances like muscarine, leading to the classification of cholinergic effects as "muscarine-like" and "nicotine-like" nih.gov.

The therapeutic and research utility of ACh was initially constrained by its rapid enzymatic hydrolysis by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which resulted in transient physiological effects nih.govaspet.orgimpactfactor.org. This inherent instability motivated the development of more stable synthetic choline esters. These synthetic analogues were designed to mimic ACh's pharmacological actions while exhibiting altered pharmacokinetic profiles, such as increased resistance to enzymatic degradation or differential receptor affinities impactfactor.org. This line of inquiry provided researchers with crucial tools to investigate cholinergic pathways, elucidate receptor mechanisms, and explore potential therapeutic applications. The development of compounds like methacholine, carbachol, and bethanechol (B1168659) marked significant advancements, enabling detailed studies of muscarinic and nicotinic receptor functions across various physiological systems, including the autonomic nervous system and the neuromuscular junction wikipedia.orgnih.gov.

Academic Significance and Early Research Interest

Hexcarbacholine, also recognized as Carbolonium derangedphysiology.comyaozh.com, emerged within the historical context of synthesizing choline esters for pharmacological investigation. Its academic significance is rooted in its classification as a neuromuscular blocking agent, a class of compounds vital for understanding and manipulating neuromuscular transmission yaozh.com. While specific details regarding its initial discovery and the precise research questions it addressed are not extensively documented in widely accessible literature, its mention alongside other early neuromuscular blocking agents suggests its involvement in mid-20th-century research efforts focused on developing muscle relaxants derangedphysiology.com.

The compound's development likely contributed to academic studies on structure-activity relationships among choline esters, aiming to identify molecules with specific durations of action and potencies at the neuromuscular junction. Descriptions of this compound as an "ancient tribe of choline esters" and now considered "obsolete" derangedphysiology.com indicate that while it held academic interest during a particular period, likely for its properties as a neuromuscular blocker, it has since been superseded by more advanced agents. Its classification as a "myoneural blocking agent" and "skeletal muscle relaxant" findacode.com firmly places it within the academic study of agents affecting the neuromuscular junction.

Conceptual Framework for Studying Neuromuscular Junction Modulators

The neuromuscular junction (NMJ) functions as the critical interface between motor neurons and skeletal muscle fibers, orchestrating voluntary movement through precise chemical signaling mdpi.comijpsjournal.comfrontiersin.org. Upon motor neuron depolarization, acetylcholine (ACh) is released into the synaptic cleft mdpi.comfrontiersin.org. ACh then diffuses across this space to bind with nicotinic acetylcholine receptors (nAChRs) situated on the postsynaptic muscle membrane mdpi.comijpsjournal.comfrontiersin.org. This binding event initiates a cascade leading to muscle fiber depolarization and subsequent contraction mdpi.comfrontiersin.org.

Data Tables

Table 1: Chemical Identification and Classification of this compound

| Property | Value | Source |

| Primary Name | This compound | yaozh.com |

| Synonyms | Carbolonium, Carbolonium bromide, Hexabiscarbacholine, BC 16, HC 406 | derangedphysiology.comyaozh.com |

| Chemical Formula | C₁₆H₃₄N₂O₄⁺ (cation) | Derived from SMILES google.com |

| Classification | Choline ester; Neuromuscular blocking agent; Skeletal muscle relaxant; Myoneural blocking agent | derangedphysiology.comyaozh.comfindacode.com |

Note: The chemical formula provided represents the cation. This compound bromide implies a bromide counterion (Br⁻).

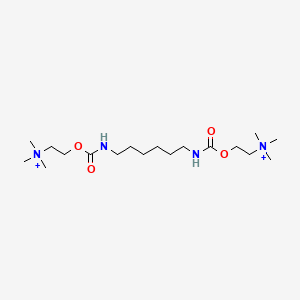

Structure

2D Structure

Properties

CAS No. |

13309-41-6 |

|---|---|

Molecular Formula |

C18H40N4O4+2 |

Molecular Weight |

376.5 g/mol |

IUPAC Name |

trimethyl-[2-[6-[2-(trimethylazaniumyl)ethoxycarbonylamino]hexylcarbamoyloxy]ethyl]azanium |

InChI |

InChI=1S/C18H38N4O4/c1-21(2,3)13-15-25-17(23)19-11-9-7-8-10-12-20-18(24)26-16-14-22(4,5)6/h7-16H2,1-6H3/p+2 |

InChI Key |

MBWXZXUOKTXXBU-UHFFFAOYSA-P |

SMILES |

C[N+](C)(C)CCOC(=O)NCCCCCCNC(=O)OCC[N+](C)(C)C |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)NCCCCCCNC(=O)OCC[N+](C)(C)C |

Origin of Product |

United States |

Chemical Synthesis and Analog Design for Research

Methodological Approaches to Hexcarbacholine Synthesis

This compound, being a symmetrical bis-quaternary ammonium (B1175870) compound, can be synthesized through several methodological approaches. A common strategy involves the quaternization of a tertiary amine with an appropriate alkyl halide. In the context of this compound, a plausible synthetic route would involve the reaction of a carbamoylcholine precursor with a dihaloalkane.

One general and effective method for the synthesis of bis-quaternary ammonium salts is the reaction of a tertiary amine with a dihaloalkane. For this compound, this would likely involve the reaction of dimethylaminoethyl carbamate (B1207046) with 1,6-dibromohexane. The nitrogen atom of the dimethylamino group acts as a nucleophile, attacking the electrophilic carbon of the dibromoalkane, leading to the formation of the bis-quaternary ammonium structure. The reaction stoichiometry would be crucial, with two equivalents of the tertiary amine reacting with one equivalent of the dihaloalkane to form the final product.

Another potential approach is the reaction of a diamine with a suitable choline (B1196258) precursor. For instance, 1,6-hexanediamine could be reacted with a reagent that introduces the carbamoylcholine moiety at both ends of the diamine. This could involve a multi-step process to first form the carbamate and then quaternize the nitrogen atoms.

The choice of solvent and reaction conditions, such as temperature and reaction time, would be optimized to ensure high yields and purity of the final product. Purification of the resulting this compound salt would typically be achieved through recrystallization from a suitable solvent system to remove any unreacted starting materials or side products.

A general synthetic scheme for bis-quaternary ammonium compounds is presented below:

General Synthetic Scheme for Bis-Quaternary Ammonium Halides

| Reactant A | Reactant B | Product |

|---|---|---|

| Tertiary Amine (2 equivalents) | Dihaloalkane (1 equivalent) | Symmetrical Bis-Quaternary Ammonium Halide |

| Diamine (1 equivalent) | Alkyl Halide with desired head group (2 equivalents) | Symmetrical Bis-Quaternary Ammonium Halide |

Design Principles for Choline Ester Analogues in Academic Investigation

The design of choline ester analogues for academic research is guided by established structure-activity relationships (SAR) for cholinergic agonists. These principles focus on modifying the three key components of the acetylcholine (B1216132) molecule: the quaternary ammonium group, the ethylene bridge, and the acyl group, to influence potency, selectivity, and metabolic stability. researchgate.netunive.itrsc.org

The Quaternary Ammonium Group: The positively charged trimethylammonium group is considered optimal for activity at cholinergic receptors. researchgate.netrsc.org Replacing the nitrogen with other atoms like sulfur or arsenic, or replacing the methyl groups with larger alkyl groups, generally leads to a decrease in activity. unive.it For dimeric compounds like this compound, the distance between the two quaternary centers, dictated by the length of the linker chain, is a critical determinant of their interaction with the receptor.

The Ethylene Bridge: The two-carbon chain between the quaternary nitrogen and the ester group is generally optimal. Increasing this chain length tends to decrease activity. unive.it Substitution on the ethylene bridge can confer receptor selectivity. For example, a methyl group on the β-carbon (as in methacholine) increases muscarinic selectivity, while a methyl group on the α-carbon favors nicotinic activity. unive.it

The Acyl Group: The acetyl group of acetylcholine is susceptible to rapid hydrolysis by cholinesterases. To create more stable analogues for research purposes, the ester group can be replaced with a carbamate group, as seen in carbachol and, by extension, this compound. Carbamate esters are more resistant to hydrolysis, leading to a longer duration of action. researchgate.netunive.it Replacing the acetyl group with higher acyl homologs (propionyl, butyryl) typically reduces activity. unive.it

The dimerization of cholinergic pharmacophores, as in this compound, is another design principle. This can lead to compounds with increased potency and potentially altered receptor subtype selectivity compared to their monomeric counterparts. researchgate.net The length and nature of the linker connecting the two pharmacophores are key variables in the design of such dimeric analogues. nih.gov

Key SAR Principles for Choline Ester Analogues

| Molecular Moiety | Modification | Effect on Activity |

|---|---|---|

| Quaternary Ammonium Group | Replacement of Nitrogen | Decreased activity unive.it |

| Replacement of Methyl groups with larger alkyls | Decreased activity unive.it | |

| Ethylene Bridge | Lengthening the chain | Decreased activity unive.it |

| β-methylation | Increased muscarinic selectivity unive.it | |

| α-methylation | Increased nicotinic selectivity unive.it | |

| Acyl Group | Replacement of ester with carbamate | Increased stability to hydrolysis researchgate.netunive.it |

Advances in Synthetic Strategies for Related Neuromuscular Agents

The field of neuromuscular blocking agents, to which this compound is related, has seen significant advances in synthetic strategies aimed at producing compounds with improved pharmacological profiles. While this compound is a depolarizing agent, much of the recent research has focused on non-depolarizing agents. However, the synthetic innovations in creating complex, often dimeric, quaternary ammonium compounds are relevant.

Recent reviews highlight the development of novel bis-quaternary ammonium compounds (bis-QACs) with diverse biological activities, including neuromuscular blockade. mdpi.comnih.gov Synthetic chemists are exploring new linkers to connect the quaternary heads, moving beyond simple alkyl chains to include more rigid or functionalized linkers to probe the topology of the receptor binding site. nih.gov

For instance, the synthesis of steroidal bis-quaternary ammonium compounds has been an active area of research. These molecules often have a rigid steroid nucleus that acts as the linker between the two quaternary ammonium moieties, providing a defined distance and orientation. nih.gov The synthetic challenge lies in the selective functionalization and quaternization of the steroid scaffold.

Furthermore, there is a growing interest in the development of "green" and efficient synthetic methods. This includes the use of solvent-free reactions, microwave-assisted synthesis, and the development of novel catalysts to improve reaction yields and reduce environmental impact in the production of QACs. researchgate.net

The development of new reversal agents has also influenced the design and synthesis of neuromuscular blockers. For example, the introduction of sugammadex for the reversal of steroidal muscle relaxants has spurred interest in designing novel neuromuscular blockers that can be rapidly and selectively antagonized. nih.gov This has led to the exploration of new chemical entities, such as the chlorofumarates, which can be reversed by L-cysteine. nih.gov While these are structurally distinct from this compound, the underlying principle of designing drugs with specific reversal mechanisms is a significant advance in the field.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| Acetylcholine |

| Carbachol |

| Gantacurium |

| This compound |

| L-cysteine |

| Methacholine |

| Rocuronium |

| Sugammadex |

Molecular Pharmacology and Receptor Interactions

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Binding and Activation Mechanisms

Hexcarbacholine is recognized as an agonist at nicotinic acetylcholine receptors (nAChRs), particularly those at the neuromuscular junction. wikipedia.org These receptors are ligand-gated ion channels, and their activation by agonists like acetylcholine or this compound is a multi-step process that leads to channel opening and subsequent physiological effects. elifesciences.orgwikipedia.org

The binding of an agonist to the nAChR, located at the interface between two of the receptor's five subunits, stabilizes the open and desensitized states of the receptor. wikipedia.orgnih.gov For the channel to open, it typically requires the binding of two agonist molecules. wikipedia.orgmdpi.com This binding event triggers a conformational change that opens a central pore, allowing the passage of cations. wikipedia.org

Depolarizing Action at the Motor Endplate

At the neuromuscular junction, the binding of an agonist to nAChRs on the muscle fiber membrane, or sarcolemma, initiates a series of events culminating in muscle contraction. wikipedia.orgoregonstate.education As a depolarizing agent, this compound mimics the action of the endogenous neurotransmitter, acetylcholine (ACh). nih.gov

The binding of this compound to nAChRs at the motor endplate leads to the opening of these non-selective cation channels. nih.govtmc.edu This allows a net influx of positively charged ions, primarily sodium (Na+), into the muscle cell. oregonstate.educationnih.gov This influx of positive charge reduces the negative resting membrane potential of the muscle fiber, a process known as depolarization. oregonstate.education This localized depolarization at the motor endplate is termed the endplate potential (EPP). nih.gov If the EPP reaches a certain threshold, it triggers a widespread, self-propagating action potential across the entire muscle fiber membrane, which ultimately leads to muscle contraction. nih.govtmc.edu

Unlike acetylcholine, which is rapidly broken down by acetylcholinesterase, depolarizing agents like this compound persist at the neuromuscular junction, leading to a prolonged depolarization of the motor endplate. nih.gov

Ion Channel Modulation by this compound

The primary mechanism of this compound involves direct activation of the nAChR ion channel. When an agonist like this compound binds to the receptor, it induces a conformational change that opens the channel's gate. wikipedia.org This allows for the flow of cations, such as Na+ and potassium (K+), down their electrochemical gradients. tmc.edu The influx of Na+ is the dominant effect, leading to the depolarization of the postsynaptic membrane. nih.govkhanacademy.org

The modulation of ion channels by ligands can be complex, involving changes in the channel's opening probability, gating speed, and voltage dependence. nih.gov While specific studies detailing the precise modulatory effects of this compound on the nAChR ion channel are not available, its action as a depolarizing agonist implies that it stabilizes the open conformation of the channel. wikipedia.org

Allosteric Properties and Conformational Equilibria

Nicotinic acetylcholine receptors are allosteric proteins, meaning they can exist in multiple, interconvertible conformational states, including resting, open, and desensitized states. nih.govnih.gov The binding of a ligand at one site (the orthosteric, or agonist-binding site) influences the receptor's conformation and function at a distant site (the ion channel pore). elifesciences.org

Agonist binding shifts the equilibrium of the receptor population towards the open and, subsequently, desensitized conformations. nih.govembopress.orgnih.gov Ligands that bind to sites other than the primary acetylcholine binding site are known as allosteric modulators and can either enhance (Positive Allosteric Modulators, PAMs) or reduce (Negative Allosteric Modulators, NAMs) the receptor's response to the primary agonist. nih.govmdpi.com While the potential for bis-quaternary compounds to act as allosteric modulators exists, specific research identifying allosteric binding sites or modulatory properties for this compound on nAChRs is not prominently available. The primary described mechanism is orthosteric agonism.

| Receptor State | Characteristics |

| Resting State | Channel is closed. Low affinity for agonists. Ready to be activated. |

| Open State | Agonist is bound. Channel is open, allowing ion flow. High affinity for agonists. |

| Desensitized State | Agonist is bound. Channel is closed and non-conducting. Very high affinity for agonists. Receptor is temporarily refractory to activation. |

This table describes the general conformational states of the nAChR, which are influenced by agonist binding.

Interaction with Cholinesterase Enzymes

Cholinesterases are enzymes that hydrolyze choline-based esters. nih.gov The two main types are acetylcholinesterase (AChE), which is crucial for terminating synaptic transmission by breaking down acetylcholine, and butyrylcholinesterase (BChE), also known as pseudocholinesterase, which is found in plasma and liver and hydrolyzes a broader range of esters. wikipedia.orgnih.gov

Butyrylcholinesterase (Pseudocholinesterase) Hydrolysis

Butyrylcholinesterase is a non-specific enzyme capable of hydrolyzing many different choline (B1196258) esters, including succinylcholine (B1214915) and mivacurium. wikipedia.orgdroracle.ainih.gov BChE is also known to hydrolyze long-chain alkanoylcholines and other dicholine esters. scilit.com Given its structure as a long-chain dicholine ester, this compound is a substrate for BChE. The enzyme's active site can accommodate larger substrates than AChE, making it capable of metabolizing compounds like this compound. researchgate.net The hydrolysis of such compounds by BChE is a critical step in their inactivation and clearance from the body. wikipedia.org

| Enzyme | Primary Substrate | Location | Relevance to this compound |

| Acetylcholinesterase (AChE) | Acetylcholine | Neuromuscular junctions, cholinergic synapses | Less efficient at hydrolyzing bulky or long-chain esters compared to BChE. |

| Butyrylcholinesterase (BChE) | Various choline esters (e.g., butyrylcholine, succinylcholine) | Plasma, liver, brain | Primary enzyme responsible for the hydrolysis and inactivation of this compound. wikipedia.orgscilit.comresearchgate.net |

This table compares the two major cholinesterase enzymes and their relevance to this compound metabolism.

Implications for Compound Stability in Biological Milieu

The stability of this compound in a biological environment, particularly in the bloodstream, is primarily determined by its rate of hydrolysis by butyrylcholinesterase. wikipedia.org The activity of BChE in an individual's plasma will directly influence the duration of action of the compound. researchgate.netbevital.no

Genetic variations in the BCHE gene can lead to pseudocholinesterase deficiency, a condition where the enzyme's activity is significantly reduced. openanesthesia.orgwikipedia.orgmayoclinic.org In individuals with this deficiency, the breakdown of BChE substrates like this compound is much slower. nih.gov This leads to a prolonged presence of the compound in the plasma, which can significantly extend its pharmacological effects, particularly the duration of neuromuscular blockade. wikipedia.org Therefore, the biological stability and pharmacokinetic profile of this compound are critically dependent on the functional status of an individual's butyrylcholinesterase. researchgate.netnih.gov

Theoretical Models of Ligand-Receptor Dynamics

Due to a lack of specific research focusing solely on the ligand-receptor dynamics of this compound, theoretical models must be extrapolated from studies of structurally analogous bis-quaternary ammonium (B1175870) compounds and their interactions with the nicotinic acetylcholine receptor (nAChR). These models provide a framework for understanding the potential molecular interactions that govern the binding and action of this compound.

Computational approaches, such as molecular docking and molecular dynamics simulations, are instrumental in developing these theoretical models. nih.govresearchgate.net These methods allow for the prediction of how a ligand like this compound might fit into the binding site of a receptor and how the complex might behave over time.

A plausible theoretical model for this compound's interaction with the nAChR is based on the well-established "bisquaternary rule". oup.com This model posits that potent neuromuscular blocking agents possess two positively charged quaternary ammonium groups separated by an optimal distance, allowing them to bind simultaneously to two anionic subsites within the receptor. oup.com In the case of the nAChR, these binding sites are located at the interfaces of the α/δ and α/ε subunits.

The structure of this compound, with its two quaternary ammonium heads separated by a flexible hexamethylene chain, aligns with this model. It is hypothesized that one quaternary ammonium group of this compound binds to the anionic subsite of one α-subunit, while the second quaternary ammonium group binds to the corresponding site on the adjacent α-subunit. This "inter-site" binding is thought to stabilize the receptor in a closed or non-functional conformation, thereby preventing its activation by acetylcholine and leading to muscle relaxation. oup.com

Key Interaction Points in the Theoretical Model:

| Interaction Type | Receptor Residue (Hypothetical) | Ligand (this compound) Moiety |

| Cation-π Interaction | Tryptophan (Trp) in the aromatic box of the nAChR binding site | Quaternary ammonium head |

| Hydrogen Bonding | Tyrosine (Tyr) or Threonine (Thr) residues near the binding site | Carbonyl oxygen of the carbamate (B1207046) group |

| Van der Waals Forces | Various hydrophobic residues lining the binding pocket | Hexamethylene chain |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular dynamics simulations of similar ligands with the nAChR suggest that the stability of the ligand-receptor complex is crucial for its pharmacological effect. For this compound, it is predicted that the multiple points of interaction would result in a stable complex with a prolonged residency time at the receptor, consistent with its classification as a long-acting muscle relaxant.

Hypothetical Thermodynamic Parameters of this compound Binding to nAChR:

| Parameter | Hypothetical Value |

| Dissociation Constant (Kd) | Low nanomolar (nM) range |

| Change in Enthalpy (ΔH) | -10 to -15 kcal/mol |

| Change in Entropy (TΔS) | -2 to -5 kcal/mol |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

It is important to note that these models are theoretical and based on the behavior of similar compounds. Further experimental and computational studies specifically focused on this compound are necessary to validate and refine these predictions.

Pharmacological Classification and Categorization

Position within Neuromuscular Blocking Agents Taxonomy

Neuromuscular blocking agents (NMBAs) are a class of drugs that interrupt the transmission of nerve impulses at the neuromuscular junction, leading to paralysis of skeletal muscles. These agents are broadly categorized into two main groups: depolarizing and non-depolarizing neuromuscular blocking agents wikipedia.orgdrugbank.com. Hexcarbacholine is recognized as belonging to the depolarizing subclass of NMBAs derangedphysiology.com. This classification is based on its unique mechanism of action, which involves the persistent activation and depolarization of the postsynaptic membrane at the neuromuscular junction wikipedia.orgradiusohio.comnih.gov. Historically, other compounds like decamethonium (B1670452) and suxethonium (B1209625) have been considered functional classmates of succinylcholine (B1214915), with carbolonium (this compound) also listed among these derangedphysiology.com.

Classification based on Mechanism of Action: Depolarizing Agents

This compound operates as a depolarizing neuromuscular blocking agent derangedphysiology.com. This mechanism involves binding to and activating the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor end plate of muscle fibers wikipedia.orgradiusohio.comnih.govopenanesthesia.orgnih.gov. Similar to acetylcholine (ACh), this compound causes the opening of ion channels, leading to the depolarization of the muscle fiber membrane wikipedia.orgradiusohio.comnih.govopenanesthesia.orgnih.gov. However, unlike acetylcholine, which is rapidly degraded by acetylcholinesterase, depolarizing agents like this compound are more resistant to this enzymatic breakdown wikipedia.orgradiusohio.comnih.gov. This resistance results in a sustained depolarization of the motor end plate, rendering the muscle fiber unable to repolarize and thus unresponsive to subsequent nerve impulses wikipedia.orgderangedphysiology.comnih.govopenanesthesia.orgderangedphysiology.com. This persistent depolarization leads to a state of neuromuscular blockade, characterized initially by muscle fasciculations followed by paralysis wikipedia.orgnih.gov.

Mechanism of Action Comparison: Depolarizing vs. Non-Depolarizing Agents

| Feature | Depolarizing Agents (e.g., this compound) | Non-Depolarizing Agents (e.g., Rocuronium) |

| Primary Action | Agonist at nAChRs; causes sustained depolarization of the motor end plate. | Antagonist at nAChRs; competitively blocks ACh binding. |

| Receptor State | Persistent depolarization of the motor end plate. | Prevents depolarization by blocking ACh access to the receptor. |

| Enzyme Stability | Resistant to acetylcholinesterase degradation. | Degraded by acetylcholinesterase or other enzymes, or eliminated renally/hepatically. |

| Initial Effect | Muscle fasciculations followed by paralysis. | Flaccid paralysis without initial fasciculations. |

| Reversal | Not reversed by acetylcholinesterase inhibitors (may prolong block). | Reversed by acetylcholinesterase inhibitors. |

Academic Systems for Drug Classification (e.g., ATC, MeSH) Applied to this compound's Pharmacological Class

Established academic and clinical systems provide frameworks for classifying drugs. For this compound, its classification within these systems is primarily linked to its role as a muscle relaxant.

Anatomical Therapeutic Chemical (ATC) Classification System: The ATC system, maintained by the World Health Organization Collaborating Centre for Drug Statistics Methodology, categorizes drugs based on their therapeutic, pharmacological, and chemical properties fhi.nokegg.jp. While a specific ATC code for this compound is not readily available in the general search results, drugs with similar mechanisms of action, such as other neuromuscular blocking agents, are typically found within the "M" (Musculo-skeletal system) or "N" (Nervous system) categories, often under muscle relaxants. For instance, this compound bromide is listed in the ICD-10-CM Table of Drugs and Chemicals under the T-code T48.1X, which pertains to "Other muscle and nerve agents" aap.orgcms.gov. This indicates its placement within a broader classification of agents affecting the musculoskeletal and nervous systems.

Medical Subject Headings (MeSH): MeSH is a controlled vocabulary thesaurus used for indexing articles in life sciences and health, maintained by the United States National Library of Medicine nih.govnih.govwikipedia.org. MeSH terms are organized hierarchically and include descriptors, qualifiers, and supplementary concept records. While a direct MeSH descriptor for "this compound" as a primary term might not be universally listed or easily retrievable without specific database access, its pharmacological action as a neuromuscular blocking agent would place it under relevant MeSH descriptors such as "Neuromuscular Blocking Agents" drugbank.com or potentially under broader categories related to muscle relaxants or agents acting on the nervous system. Its classification as a depolarizing agent would be a key characteristic used in its indexing.

Biochemical Pathways and Systemic Interactions in Research Models

Impact on Cholinergic Signaling Pathways in Experimental Systems

Carbachol, a potent cholinergic agonist, exerts its effects by directly activating both nicotinic and muscarinic acetylcholine (B1216132) receptors (nAChRs and mAChRs), thereby initiating a cascade of intracellular signaling events. nih.gov In experimental systems, the activation of these receptors leads to diverse physiological responses, depending on the receptor subtype and the specific cell or tissue type being investigated.

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that are subdivided into five subtypes (M1-M5). guidetopharmacology.org The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). nih.gov The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. nih.gov

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels. libretexts.org Upon binding of an agonist like carbachol, the channel opens, allowing the influx of cations, primarily sodium (Na+) and to a lesser extent calcium (Ca2+), resulting in depolarization of the cell membrane. libretexts.org

The differential activation of these pathways by carbachol has been demonstrated in various experimental models. For instance, in Chinese hamster ovary (CHO) cells transfected with the rat M1 mAChR gene, carbachol was shown to elicit phosphoinositide hydrolysis, arachidonic acid release, and cAMP accumulation with varying potencies. nih.gov

| Transduction Pathway | Agonist | EC50 (µM) |

| Phosphoinositide Hydrolysis | Carbachol | 2.6 |

| Arachidonic Acid Release | Carbachol | 3.8 |

| cAMP Accumulation | Carbachol | 76 |

| The table above displays the half-maximal effective concentrations (EC50) of Carbachol for different signaling pathways in CHO cells expressing the M1 mAChR. nih.gov |

Role in Investigating Neurotransmitter Release and Postsynaptic Responses

Carbachol is widely utilized in research to investigate the mechanisms of neurotransmitter release and to characterize postsynaptic responses. Its ability to mimic the action of acetylcholine allows for the controlled stimulation of cholinergic receptors, facilitating the study of synaptic transmission.

In presynaptic terminals, the activation of nAChRs by carbachol can lead to an influx of Ca2+, which is a critical trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. researchgate.netyoutube.com Furthermore, presynaptic mAChRs can modulate neurotransmitter release. For example, in the rat basolateral amygdala, carbachol has been shown to suppress excitatory postsynaptic potentials (EPSPs) in a dose-dependent manner, an effect attributed to presynaptic M1 and M4 muscarinic receptors. nih.gov This suggests a role for these receptors in the negative feedback regulation of glutamate release.

Postsynaptically, carbachol-induced activation of nAChRs leads to a rapid depolarization of the neuronal membrane, generating an excitatory postsynaptic potential (EPSP). nih.gov If the depolarization reaches the threshold, it can trigger an action potential. The activation of postsynaptic mAChRs can lead to either excitatory or inhibitory postsynaptic potentials (IPSPs), depending on the receptor subtype and the ion channels they modulate. For instance, M1 receptor activation can lead to the closure of potassium (K+) channels, resulting in a slow depolarization and increased neuronal excitability. nih.gov

| Experimental Model | Effect of Carbachol | Receptor Subtype(s) Implicated |

| Rat Basolateral Amygdala | Suppression of excitatory postsynaptic potentials | M1 and M4 (presynaptic) |

| Rat Association Cortex | Depolarization of layer V pyramidal neurons | Muscarinic |

| The table above summarizes the observed effects of Carbachol on synaptic transmission in different brain regions. nih.govnih.gov |

Influence on Cation Homeostasis in Excitable Tissues (Non-Clinical Context)

In non-clinical research settings, carbachol is a valuable tool for studying the influence of cholinergic stimulation on cation homeostasis in excitable tissues. The activation of nAChRs by carbachol directly increases the permeability of the cell membrane to Na+ and Ca2+, leading to an influx of these cations and a subsequent depolarization of the membrane potential. nih.gov

The activation of certain mAChR subtypes, particularly M1 and M3 receptors, can also indirectly influence cation homeostasis. The Gq/11-PLC-IP3 signaling pathway triggered by these receptors leads to the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, thereby increasing the cytosolic Ca2+ concentration. nih.gov This elevation in intracellular Ca2+ can, in turn, activate various Ca2+-dependent enzymes and ion channels.

Exploration of Related Metabolic Pathways in Biological Models

The metabolic fate of cholinergic agonists like carbachol is an important area of investigation in biological models. In vitro metabolic stability assays, often utilizing liver microsomes or hepatocytes, are employed to assess the rate at which a compound is metabolized by drug-metabolizing enzymes. thermofisher.comnih.govresearchgate.netspringernature.com These studies provide insights into the compound's intrinsic clearance and potential for biotransformation. uj.edu.pl

While specific data on the enzymatic degradation of Hexcarbacholine is limited, the general pathways for the metabolism of xenobiotics often involve Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. uj.edu.pl Enzymes such as cytochrome P450s are key players in Phase I metabolism, while enzymes like UDP-glucuronosyltransferases facilitate Phase II conjugation reactions. uj.edu.pl

The degradation of complex organic molecules can also be studied in the context of enzymatic degradation by various hydrolases, such as lipases and cutinases, which can break down ester bonds. mdpi.com Although not directly related to drug metabolism in mammals, these studies provide a broader understanding of the enzymatic breakdown of chemical structures.

Advanced Methodologies for Academic Investigation of Hexcarbacholine

Spectroscopic and Chromatographic Techniques in Research

The analysis and purification of Hexcarbacholine and its analogs rely on a combination of spectroscopic and chromatographic methods. These techniques are fundamental for confirming the identity, purity, and stability of the compound.

Spectroscopic Analysis:

While specific spectroscopic data for this compound is not extensively published, the structural elucidation of quaternary ammonium (B1175870) compounds typically involves a suite of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the molecular structure of this compound. The chemical shifts, coupling constants, and integration of proton signals, along with the carbon spectrum, provide a detailed map of the molecule's connectivity.

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of this compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structure by identifying key molecular fragments.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule, such as the carbonyl group of the carbamate (B1207046) and the C-N bonds of the quaternary ammonium group.

Chromatographic Techniques:

The separation and purification of this compound, a polar and permanently charged molecule, present unique challenges that are addressed by specialized chromatographic methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of this compound. Due to its high polarity, ion-pairing reagents are often added to the mobile phase to enhance retention and improve peak shape chromatographyonline.com. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the separation of highly polar compounds like quaternary ammonium salts chromatographyonline.com. A polymer-based HILIC column with a bonded zwitterionic stationary phase can effectively retain and separate such compounds chromatographyonline.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful tool for the sensitive and selective detection of this compound in complex matrices rsc.orgnih.gov. Electrospray ionization (ESI) is the preferred ionization technique for these charged molecules.

A typical HPLC method for the separation of quaternary ammonium compounds might utilize a specialized column, such as a CAPCELL PAK CR 1:4, with a gradient elution of acetonitrile and an ammonium formate buffer rsc.org.

| Parameter | Value/Description |

| Column | CAPCELL PAK CR 1:4 |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | 50 mmol L⁻¹ ammonium formate (aq) with 0.1% formic acid |

| Detection | Tandem Mass Spectrometry (MS/MS) with ESI source |

This interactive table summarizes a representative HPLC-MS method for the analysis of quaternary ammonium compounds.

In Vitro Assay Development for Receptor Binding and Enzyme Activity

To understand the pharmacological profile of this compound, a variety of in vitro assays are employed to characterize its interactions with target receptors and enzymes.

Receptor Binding Assays:

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. For this compound, which is expected to interact with nicotinic and muscarinic acetylcholine (B1216132) receptors, these assays would involve incubating membranes from cells expressing these receptors with a radiolabeled ligand and varying concentrations of this compound.

Saturation Binding Studies: These experiments determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand for a receptor.

Competition Binding Assays: These assays are used to determine the inhibitory constant (Ki) of a non-radiolabeled compound, such as this compound. The Ki value represents the affinity of the compound for the receptor.

The affinity of the related compound, carbachol, for various muscarinic receptor subtypes has been determined using such methods. For instance, the pKi of carbachol at the human M4 muscarinic receptor is reported to be 4.9 guidetopharmacology.org. It is important to note that the affinity of agonists can be influenced by the presence of guanyl nucleotides, which can convert high-affinity binding sites to a low-affinity state nih.gov.

Enzyme Activity Assays:

Given its structural similarity to acetylcholine, this compound's potential to inhibit acetylcholinesterase (AChE) is a key area of investigation. The most common method for assessing AChE inhibition is the Ellman's assay researchgate.net. This colorimetric assay measures the activity of AChE by detecting the production of thiocholine from the substrate acetylthiocholine. The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50). Carbamates, a class of compounds to which this compound belongs, are known to act as very poor substrates for AChE, leading to a slow hydrolysis of the carbamoylated enzyme, which effectively inhibits its function nih.govnih.gov.

| Assay Type | Parameter Measured | Significance |

| Competition Binding Assay | Ki (Inhibitory Constant) | Quantifies the affinity of this compound for nicotinic and muscarinic receptors. |

| Enzyme Inhibition Assay | IC50 (Half-maximal inhibitory concentration) | Determines the potency of this compound as an inhibitor of acetylcholinesterase. |

This interactive table outlines the key in vitro assays and their corresponding parameters for characterizing the pharmacological activity of this compound.

Electrophysiological Approaches to Study Neuromuscular Transmission

Electrophysiological techniques provide a direct measure of the functional consequences of this compound's interaction with receptors at the neuromuscular junction. These methods are essential for characterizing its effects on synaptic transmission and muscle function.

Two-Electrode Voltage Clamp (TEVC): This technique, applied to isolated cells or oocytes expressing specific receptor subtypes, allows for the detailed characterization of the ion currents elicited by this compound. It can be used to determine the compound's efficacy and potency as an agonist or antagonist.

Patch-Clamp Electrophysiology: This method can be used on muscle cells to record single-channel currents or whole-cell currents in response to the application of this compound. This provides insights into the molecular mechanisms of receptor activation and blockade.

Intracellular Recording from Muscle Fibers: By inserting a microelectrode into a muscle fiber near the end-plate region, the effects of this compound on the end-plate potential (EPP) and miniature end-plate potentials (MEPPs) can be recorded. A decrease in the amplitude of the EPP is indicative of neuromuscular blockade.

While specific electrophysiological data for this compound is limited, the application of these techniques would be crucial to determine its functional effects on neuromuscular transmission.

Computational Modeling for Structure-Activity Relationship Studies

Computational modeling plays a vital role in understanding the relationship between the chemical structure of this compound and its biological activity. These in silico methods can guide the design of new analogs with improved properties.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For this compound and its analogs, a QSAR model could be developed to predict their affinity for nicotinic or muscarinic receptors or their acetylcholinesterase inhibitory activity researchgate.net. The model would be built using a set of molecular descriptors that quantify various aspects of the molecules' structure, such as:

Electronic properties: Partial charges, dipole moment.

Steric properties: Molecular volume, surface area.

Hydrophobic properties: LogP.

Topological indices: Describing molecular connectivity and shape.

Three-Dimensional QSAR (3D-QSAR):

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its receptor nih.govacs.org. These methods generate 3D contour maps that highlight regions where modifications to the ligand's structure would likely increase or decrease its activity. For nicotinic receptor agonists, a common pharmacophore includes a quaternary ammonium head, a hydrogen bond acceptor site (like a carbonyl oxygen), and a hydrophobic region nih.gov.

The development of a robust 3D-QSAR model for this compound and related compounds would be invaluable for the rational design of new derivatives with enhanced potency and selectivity.

| Modeling Technique | Key Output | Application for this compound |

| QSAR | Mathematical equation relating structure to activity. | Predict the biological activity of new this compound analogs. |

| 3D-QSAR (CoMFA/CoMSIA) | 3D contour maps of favorable and unfavorable interaction regions. | Guide the structural modification of this compound to improve receptor binding affinity. |

This interactive table summarizes the application of computational modeling techniques in the study of this compound.

Comparative Pharmacological Studies and Structure Activity Relationships

Comparison with Other Choline (B1196258) Esters and Neuromuscular Blockers in Research

Hexcarbacholine bromide is recognized within the pharmacological landscape as a cholinergic agent cenmed.com. Its classification places it among autonomic nervous system drugs and specifically as a parasympathomimetic, indicating its action through the cholinergic system cenmed.com. Furthermore, this compound bromide is identified as a neuromuscular blocking agent vdoc.pub. This positioning suggests its pharmacological profile involves interactions with the neuromuscular junction, a characteristic shared by other choline esters and established neuromuscular blockers such as acetylcholine (B1216132), decamethonium (B1670452), and alcuronium (B1664504) chloride cenmed.comvdoc.pub. While specific comparative studies detailing this compound's direct pharmacological comparisons with these other agents are not elaborated upon in the provided information, its categorization implies a shared mechanism of action involving cholinergic receptors.

Structure-Activity Relationship (SAR) Studies for Neuromuscular Junction Activity

Structure-activity relationship (SAR) studies are fundamental in understanding how the chemical structure of a compound dictates its biological activity, particularly at specific sites like the neuromuscular junction epdf.pub. These investigations aim to identify which molecular features are critical for binding to receptors and eliciting a pharmacological response, such as neuromuscular blockade. While specific SAR studies focusing exclusively on this compound's relationship with neuromuscular junction activity are not elaborated upon in the available information, the general principles of SAR are applied to compounds acting at this site epdf.pub. Such studies typically involve synthesizing and testing analogs to elucidate the impact of structural modifications on potency, efficacy, and selectivity at cholinergic receptors.

Analog Research for Elucidating Receptor Subtype Selectivity

The exploration of analog compounds is a key strategy in pharmacology for dissecting receptor interactions and determining subtype selectivity. Research involving analogs of this compound bromide could shed light on the specific structural components responsible for its activity at the neuromuscular junction and potentially other cholinergic receptor subtypes archive.org. The mention of various related "hex-" compounds, such as hexedine, hexestrol, hexethal, hexetidine, hexobarbital, hexocyclium, hexoprenaline, and hexopyrronium (B1206158) bromide, suggests a chemical family that could be subject to analog research archive.org. By systematically modifying the structure of this compound and evaluating the resulting compounds' pharmacological profiles, researchers can identify structural motifs that confer selectivity for specific receptor subtypes, thereby enhancing understanding of cholinergic neurotransmission and informing the development of more targeted therapeutic agents.

Theoretical and Future Directions in Hexcarbacholine Research

Unresolved Questions in its Mechanism of Action

While Hexcarbacholine is understood to interact with cholinergic receptors, specific details regarding its precise binding kinetics, the downstream signaling pathways it preferentially activates or inhibits, and any potential off-target effects remain areas for deeper investigation. The structure-activity relationships (SAR) of related muscarinic acetylcholine (B1216132) receptor (mAChR) agonists suggest that subtle structural modifications can lead to distinct receptor interactions and signaling outcomes nih.govnih.govrsc.org. For instance, studies on mAChRs have revealed that different agonists can form distinct agonist-receptor complexes, influencing binding affinity and downstream effects nih.gov. Understanding these nuances for this compound would require detailed biochemical and biophysical studies. Furthermore, the interplay between this compound and various G-protein signaling cascades, as well as its potential influence on receptor desensitization or internalization, are critical aspects of its mechanism that warrant further elucidation.

Potential as a Pharmacological Tool for Receptor Characterization

Compounds that interact with cholinergic receptors, such as this compound, hold significant promise as pharmacological tools for characterizing these receptors. The development of subtype-selective agonists and antagonists is crucial for dissecting the complex roles of nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs) in various physiological and pathological processes nih.govmdpi.comnih.govnih.govmdpi.comfrontiersin.org. Research into nAChRs, for example, has focused on identifying ligands that can modulate specific subtypes like the α7 nAChR, which is implicated in inflammatory responses and cognitive functions mdpi.commdpi.comnih.gov. Similarly, advancements in understanding mAChRs have involved the development of positive allosteric modulators (PAMs) that offer greater subtype selectivity, providing new avenues for targeting central nervous system disorders nih.govrsc.orgmdpi.com. If this compound exhibits specific binding profiles or functional effects on particular cholinergic receptor subtypes, it could be developed into a valuable probe for receptor mapping, studying receptor-ligand interactions, and validating receptor function in cellular and tissue models.

Table 1: Potential Pharmacological Properties of Cholinergic Ligands

| Receptor Type | Ligand Class | Key Characteristic | Potential Application |

| mAChR | Agonist | Binds and activates the receptor; can exhibit subtype selectivity and varying efficacies. | Studying receptor signaling pathways, characterizing receptor subtypes, potential therapeutic for conditions involving cholinergic deficiency. |

| mAChR | Antagonist | Binds to the receptor without activating it, blocking the action of agonists. | Investigating the role of specific mAChR subtypes in physiological processes, developing treatments for overactive cholinergic systems. |

| mAChR | Positive Allosteric Modulator (PAM) | Enhances the effect of the endogenous agonist (acetylcholine) at the receptor, often with greater subtype selectivity. | Fine-tuning cholinergic neurotransmission, offering a novel therapeutic strategy for CNS disorders with fewer side effects than direct agonists. |

| nAChR (e.g., α7) | Silent Agonist | Induces receptor desensitization and promotes metabotropic functions without causing significant channel opening. | Investigating non-synaptic roles of nAChRs, potential anti-inflammatory agents. |

| nAChR (e.g., α4β2) | Allosteric Modulator | Modulates receptor activity by binding to a site distinct from the acetylcholine binding site. | Developing selective modulators for cognitive enhancement, addiction treatment, or other CNS-related conditions. |

Integration into Systems Biology Approaches for Cholinergic Networks

The cholinergic system is a complex network involved in a multitude of physiological processes, ranging from neurotransmission in the central and peripheral nervous systems to immune cell function and cardiac conduction nih.govoup.comnih.govmdpi.comfrontiersin.org. Future research could explore how this compound fits into this broader network. Systems biology approaches aim to understand the emergent properties of complex biological systems by analyzing the interactions between their components mdpi.commdpi.com. By studying this compound's effects in conjunction with other neurotransmitters, signaling molecules, and cellular pathways, researchers could gain a more comprehensive understanding of cholinergic regulation. For instance, studies have begun to map the intricate interactions within the cholinergic system, including its influence on cardiac electrical conduction and immune responses via alpha7 nicotinic acetylcholine receptors (α7 nAChRs) oup.commdpi.com. Integrating this compound into such models could reveal novel roles or modulatory capacities within these complex biological networks.

Emerging Research Areas in Related Depolarizing Agents

The study of depolarizing agents, such as succinylcholine (B1214915), provides context for understanding compounds that act similarly to acetylcholine at neuromuscular junctions and other cholinergic sites nih.gov. While this compound's specific classification as a depolarizing agent would require detailed pharmacological data, research into related compounds can inform future directions. Emerging research areas in depolarizing agents might include understanding their precise interactions with acetylcholine receptors, their effects on ion channel gating, and their potential for selective targeting. For example, studies on nicotinic acetylcholine receptors continue to explore structure-activity relationships of various natural toxins and synthetic compounds to develop selective modulators for therapeutic applications nih.govfrontiersin.org. Investigating this compound within this framework could uncover unique properties or applications distinct from other known depolarizing agents, potentially related to its specific chemical structure and receptor affinity.

Compound List:

this compound

Acetylcholine (ACh)

Muscarine

Atropine

Nicotine

Pilocarpine

Scopolamine

Neostigmine

Physostigmine

Pyridostigmine

Edrophonium

Rivastigmine

Donepezil

Galantamine

Echothiophate

Parathion

Malathion

Diazinon

Sarin

Soman

Succinylcholine

Imme pip

VUF25657

VUF25678

VUF15485

VUF11207

VUF13744

α-Conotoxin Mr1.1

α-Conotoxin Vc1.1

MRS2500

AR-C118925

PSB16133

MRS2578

NF157

NF340

PSB0739

MRS2211

MRS2603

PPTN

MRS2698

PSB-1114

ML380

VU0488129

LY2033298

dFBr

NS6740

Phenylephrine (PE)

AngII (Angiotensin II)

CXCL12

CXCL11

Q & A

Basic Research Questions

Q. What are the primary molecular targets of hexcarbacholine, and how can researchers systematically identify gaps in existing target validation studies?

- Methodological Approach : Begin with a systematic literature review using databases (e.g., PubMed, SciFinder) to map known targets (e.g., cholinergic receptors). Prioritize understudied isoforms or pathways using tools like STRING for protein interaction networks. Validate gaps via in silico docking (AutoDock Vina) and confirm with competitive binding assays .

- Data Considerations : Tabulate existing receptor affinity values (IC₅₀/Kd) and compare across studies to identify discrepancies. Use standardized buffer conditions to minimize variability .

Q. How can researchers optimize experimental protocols for synthesizing and characterizing this compound derivatives?

- Methodological Approach : Follow IUPAC guidelines for synthetic reproducibility. For novel derivatives, use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR for structural confirmation. Include purity assessments (HPLC ≥95%) and stability tests under physiological conditions (pH 7.4, 37°C) .

- Data Considerations : Report reaction yields, stereochemical outcomes, and spectral data in supplementary materials. Cross-reference with known analogs to validate synthetic routes .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro receptor binding data and in vivo efficacy studies for this compound?

- Methodological Approach : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess tissue distribution and metabolite interference. Compare dose-response curves in vitro (e.g., CHO cells expressing human receptors) and in vivo (rodent models) under matched dosing regimens .

- Data Considerations : Use meta-analysis to quantify inter-study variability. Highlight confounders like species-specific receptor expression or batch-to-batch compound variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.